molecular formula C11H11FN2O2 B1336400 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid CAS No. 53314-95-7

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid

Cat. No. B1336400
CAS RN: 53314-95-7
M. Wt: 222.22 g/mol
InChI Key: ADMHYWIKJSPIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid, is a derivative of the amino acid tryptophan, which is modified by the presence of a fluorine atom at the 7th position of the indole ring. This structural modification could potentially affect the compound's biological activity and physical properties. Amino acids, including tryptophan derivatives, are known for their roles in various biological processes, including methylation, detoxification, and antioxidation, and are valuable in pharmaceutical and food industries .

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to our compound of interest, has been achieved with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, in the presence of iron dust as a catalyst . Although the specific synthesis of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined, revealing a monoclinic system with a plane indole ring. The crystal structure is stabilized by hydrogen bonds involving protonated nitrogen atoms, acetic acid, and water molecules . This information provides insight into the potential geometry and intermolecular interactions of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid, although the influence of the fluorine atom would need to be specifically studied.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid. However, the synthesis of similar compounds involves reactions such as N-formylation and reduction sequences . The presence of the fluorine atom in the compound of interest could influence its reactivity and the types of chemical reactions it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid are not directly reported in the provided papers. However, the crystal structure analysis of a related compound suggests that it may form stable crystals under certain conditions, and the presence of hydrogen bonding could influence its solubility and interaction with other molecules . The fluorine atom is likely to affect the compound's acidity, basicity, and overall polarity, which in turn would impact its physical properties and solubility in various solvents.

Scientific Research Applications

Indole Derivatives Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Specific Scientific Field The study of indole derivatives falls under the field of medicinal chemistry and pharmacology .

Application Indole derivatives are used in the development of drugs due to their broad-spectrum biological activities . They are found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Methods of Application or Experimental Procedures The methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes The outcomes also depend on the specific biological activity. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

properties

IUPAC Name

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYWIKJSPIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid

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